(2-Aminoethyl)(ethyl)methylamine

Medicinal Chemistry Oncology Adenosine Receptor Antagonism

(2-Aminoethyl)(ethyl)methylamine (CAS 70111-47-6), also designated as N-ethyl-N-methyl-1,2-ethanediamine, is a low-molecular-weight (102.18 g/mol) aliphatic diamine possessing both a sterically hindered tertiary amine (N-ethyl-N-methyl) and a reactive primary amine terminus. This bifunctional architecture categorizes it as an unsymmetrical ethylenediamine derivative, fundamentally distinct from symmetrical congeners.

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
CAS No. 70111-47-6
Cat. No. B1255224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoethyl)(ethyl)methylamine
CAS70111-47-6
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCCN(C)CCN
InChIInChI=1S/C5H14N2/c1-3-7(2)5-4-6/h3-6H2,1-2H3
InChIKeyZALYCGKBKHHGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Aminoethyl)(ethyl)methylamine (CAS 70111-47-6): A Strategic Tertiary-Primary Diamine Intermediate for Targeted Synthesis


(2-Aminoethyl)(ethyl)methylamine (CAS 70111-47-6), also designated as N-ethyl-N-methyl-1,2-ethanediamine, is a low-molecular-weight (102.18 g/mol) aliphatic diamine possessing both a sterically hindered tertiary amine (N-ethyl-N-methyl) and a reactive primary amine terminus [1]. This bifunctional architecture categorizes it as an unsymmetrical ethylenediamine derivative, fundamentally distinct from symmetrical congeners. The ECHA C&L inventory classifies the substance with the hazard statement H314 (causes severe skin burns and eye damage) [2], a critical safety parameter for procurement and handling. As a specialty chemical intermediate, it is supplied primarily for research and industrial synthesis, with commercial purity specifications typically at a minimum of 95% .

ArchitectureUnsymmetrical tertiary-primary diamine scaffold
SubstitutionUnique N-ethyl-N-methyl pattern avoids generic analog pitfalls
SafetyCorrosive (H314) – requires appropriate handling and PPE

Substitution Risk in N-Substituted Diamine Procurement: Why (2-Aminoethyl)(ethyl)methylamine Cannot Be Replaced by Generic Analogs


Routine replacement of (2-aminoethyl)(ethyl)methylamine with structurally similar diamines—such as N,N-dimethylethylenediamine, N,N-diethylethylenediamine, or linear triamines—is scientifically unsound without rigorous validation. The precise ethyl/methyl substitution pattern on the tertiary nitrogen creates a unique steric and electronic environment that governs its reactivity as a nucleophile, its coordination geometry as a ligand, and its pharmacokinetic profile when incorporated into a bioactive scaffold. Substituting to a dimethyl analog introduces a less lipophilic and sterically smaller motif, while a diethyl analog can induce excessive steric bulk that abrogates target binding, as evidenced in patent disclosures for adenosine receptor antagonists [1]. Thus, interchange without re-optimization risks failure in key reaction steps or a complete loss of downstream biological activity, directly impacting project timelines and cost.

Target: Ethyl/methyl substitution
Dimethyl analog may reduce lipophilicity and steric fit, altering reactivity
Controlled steric profile
Diethyl analog excessive bulk may abrogate target binding
Validated pharmacophore integrity
Interchange without re-optimization may lead to inactive compounds

Quantified Differentiation Evidence for (2-Aminoethyl)(ethyl)methylamine Against Its Closest Structural Analogs


Validated Role as a Critical Intermediate for an Anti-Proliferative 8-Phenylxanthine Lead Series

In a patented synthesis from the Shanghai Institute of Materia Medica, (2-aminoethyl)(ethyl)methylamine served as a non-fungible intermediate in constructing 8-[4-(2-(2-(ethyl(methyl)amino)ethyl)-carbamoyl-trans-vinyl)phenyl]-1,3-dicyclohexylmethylxanthine, a compound exhibiting broad-spectrum anti-proliferative activity [1][2]. The ethyl(methyl)amino moiety was explicitly retained in the final structure, indicating that its specific steric and electronic profile was essential for target engagement. Unsubstituted ethylenediamine or its N,N-dimethyl analog would produce a different terminal amine topology, likely abolishing the observed cellular activity.

Synthetic role
Class-level inference
Non-fungible intermediate for 8-phenylxanthine series
Supports procurement for patent replication
Specific substitution integral to disclosed invention
Medicinal Chemistry Oncology Adenosine Receptor Antagonism

Specialized Industrial Niche: Hydrochloride Salt as a High-Value Clay-Swelling Inhibitor for Drilling Fluids

The hydrochloride salt of (2-aminoethyl)(ethyl)methylamine is specifically marketed and utilized as a clay-swelling inhibitor in the oil and gas industry . Its mechanism involves intercalation into clay layers to prevent hydration and swelling, which is critical for wellbore stability. This application leverages the precise interlayer spacing afforded by the ethyl-methyl diammonium cation. Closely related salts like N,N-dimethylethylenediamine hydrochloride possess a different spatial profile that may not optimize this intercalation process, making the target compound a specifically selected agent for advanced drilling fluid formulations.

Clay-swelling inhibitor
Data to verify
Marketed for wellbore stabilityDimethyl analog: not specified for this function
Supports procurement for drilling fluid R&D
Market specification implies functional differentiation; requires validation
Petroleum Engineering Wellbore Stability Shale Inhibition

Predicted Physicochemical Differentiation: pKa and Boiling Point Versus Unsubstituted Ethylenediamine

The predicted pKa of (2-aminoethyl)(ethyl)methylamine is 10.87±0.10 , compared to the known pKa₁ of 9.98 for unsubstituted ethylenediamine [1]. This approximately 0.9 log unit increase in basicity reflects the electron-donating effect of the N-ethyl and N-methyl substituents, altering its protonation state at physiological pH and its reactivity in nucleophilic additions. Furthermore, the boiling point is observed at 129.5±8.0 °C at 760 mmHg , which is higher than that of N,N-dimethylethylenediamine (bp ~120°C), allowing for easier separation from low-boiling impurities but still volatile enough for potential vacuum distillation during purification.

pKa
Cross-study comparable
10.87±0.10 (predicted)
Higher basicity alters protonation state and reactivity
Predicted; ΔpKa ≈ +0.89 vs ethylenediamine (pKa₁ 9.98)
Physical Organic Chemistry Method Development Purification

Agency-Notified Hazard Classification: Skin Corrosion 1B (H314) with 100% Notifier Agreement

According to the ECHA C&L Inventory, the compound bears a mandatory GHS classification of Skin Corrosion 1B (H314: Causes severe skin burns and eye damage) with a 100% notifier agreement rate among reporting companies [1]. This unequivocal hazard profile demands specific engineering controls and personal protective equipment (PPE). In contrast, larger N-substituted diamines may have different hazard classifications; for instance, N,N-diethylethylenediamine carries both H314 and H226 (flammable liquid) [2], introducing additional storage and handling complexity. The absence of a flammability hazard for the target compound can be a simplifying factor in experimental and pilot-scale workflows.

GHS Classification
Cross-study comparable
H314 (Skin Corr. 1B)N,N-diethyl analog: H314 + H226 (Flammable)
Simpler hazard profile may reduce compliance burden
100% notifier agreement; review safety data sheet
Chemical Safety Regulatory Compliance Risk Management

Application Scenarios for (2-Aminoethyl)(ethyl)methylamine Derived from Differentiated Evidence


Synthesis of 8-Phenylxanthine Adenosine Receptor Antagonists for Oncology Research

Medicinal chemistry laboratories focused on developing novel adenosine receptor antagonists should specify CAS 70111-47-6 as a key building block. The compound's specific ethyl(methyl)amino tail is a structural prerequisite for the anti-proliferative 8-phenylxanthine scaffold disclosed in patent CN102260260B [1]. Substituting to a dimethyl or diethyl analog at this position would constitute a different chemical series, potentially nullifying the structure-activity relationship established in the patent and leading to inactive compounds.

Formulation of High-Performance Shale Inhibitors for Water-Based Drilling Fluids

Industrial chemists in the petroleum sector can leverage the hydrochloride salt of this diamine as a specialized clay-swelling inhibitor. Its molecular structure is tailored for intercalating into clay galleries to prevent hydration, a critical requirement for maintaining wellbore integrity in shale formations [1]. This application scenario provides a value-added procurement path outside of typical laboratory synthesis, where the compound's specific geometry directly impacts operational performance.

Development of Asymmetric Coordination Complexes with Controlled Steric Environment

For inorganic chemists designing novel catalysts, (2-aminoethyl)(ethyl)methylamine offers a unique ligand topology. Its combination of a strongly basic tertiary amine and a primary amine chelating site with intermediate steric bulk (between N,N-dimethyl and N,N-diethyl analogs) can fine-tune the coordination sphere of metal centers. This is supported by the compound's higher predicted pKa (10.87 vs. 9.98 for EDA) [1], which alters metal-binding affinity and proton-coupled electron transfer properties in catalytic cycles.

Simplified Laboratory Scale-Up Owing to a Manageable Hazard Profile

Process chemists scaling up reactions can benefit from the compound's single GHS hazard classification (H314) without an associated flammability hazard (H226), which is present in higher homologs like N,N-diethylethylenediamine [1]. This simplifies safety protocols and storage requirements, offering a practical procurement advantage when deciding between structurally similar diamines for pilot-scale synthetic routes.

Application
Selection Property
Validation Focus
8-Phenylxanthine antagonist synthesis
Precise N-ethyl-N-methyl amine tail
Confirm structural identity (NMR, MS)
Clay-swelling inhibitor formulation
Hydrochloride salt for intercalation
Verify salt form and purity
Asymmetric coordination catalyst design
Tertiary-primary chelating topology
Evaluate ligand basicity and steric profile
Scale-up synthesis with simplified safety
Single H314 hazard, no flammability
Review GHS classification and PPE requirements
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